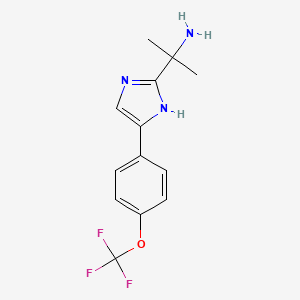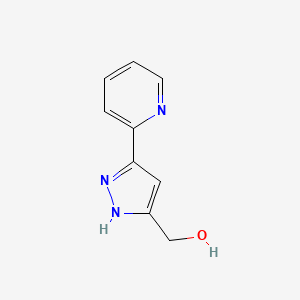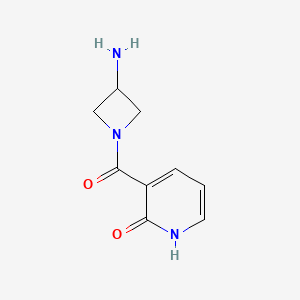![molecular formula C10H12F3NO3 B1466786 (2E)-4-Oxo-4-[4-(Trifluormethyl)piperidin-1-yl]but-2-ensäure CAS No. 1562599-27-2](/img/structure/B1466786.png)
(2E)-4-Oxo-4-[4-(Trifluormethyl)piperidin-1-yl]but-2-ensäure
Übersicht
Beschreibung
(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid is a useful research compound. Its molecular formula is C10H12F3NO3 and its molecular weight is 251.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie ist die Piperidin-Einheit dieser Verbindung besonders bedeutend. Piperidinderivate sind bekanntermaßen in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Sie werden oft wegen ihres Potenzials als Therapeutika untersucht, da sie strukturell vielen bioaktiven Alkaloiden ähneln. So können sie beispielsweise zur Entwicklung von Rezeptoragonisten oder -antagonisten verwendet werden, die sich auf Neurotransmittersysteme auswirken und möglicherweise neurologische Erkrankungen behandeln.
Biochemie
Innerhalb der Biochemie könnte die Trifluormethylgruppe dieser Verbindung von Interesse sein. Verbindungen, die diese Gruppe enthalten, werden oft als Sonden in Enzymassays verwendet, da sie elektronenziehende Eigenschaften besitzen, die die Reaktivität benachbarter funktioneller Gruppen beeinflussen können . Dies kann bei der Untersuchung von Enzymmechanismen oder bei der Entwicklung von Enzyminhibitoren helfen.
Medizinische Chemie
In der medizinischen Chemie könnte die Fähigkeit der Verbindung, stabile Enolate zu bilden, für die Synthese verschiedener Arzneimittelvorläufer genutzt werden. Die Enolatform kann verschiedene Reaktionen eingehen, wie z. B. Alkylierung oder Acylierung, was zu einer Vielzahl von Arzneimittelverbindungen führt . Diese Vielseitigkeit macht sie zu einem wertvollen Werkzeug für die Arzneimittelsynthese und -forschung.
Organische Synthese
Die Struktur der Verbindung deutet darauf hin, dass sie in der organischen Synthese nützlich sein könnte, insbesondere bei der Bildung substituierter Piperidine. Diese Strukturen sind wichtig für die Synthese komplexer organischer Moleküle, einschließlich Naturstoffen und potenzieller Medikamente . Ihre Reaktivität könnte in Mehrkomponentenreaktionen, Cyclisierungen und als Zwischenprodukt bei der Synthese komplexerer Moleküle genutzt werden.
Analytische Chemie
In der analytischen Chemie könnte die Verbindung aufgrund ihrer einzigartigen strukturellen Merkmale als Standard oder Referenzmaterial in der chromatographischen Analyse verwendet werden. Ihre eindeutigen UV/Vis- oder IR-Absorptionseigenschaften könnten bei der qualitativen oder quantitativen Analyse ähnlicher Verbindungen nützlich sein .
Chemische Physik
Schließlich könnten die vielfältigen funktionellen Gruppen der Verbindung im Bereich der chemischen Physik zum Gegenstand von Studien zu intermolekularen Wechselwirkungen und Reaktionskinetik werden. Sie könnte verwendet werden, um Reaktionen in der Computerchemie zu modellieren oder zu simulieren, wodurch das Verhalten ähnlicher Verbindungen unter verschiedenen physikalischen Bedingungen verstanden werden kann .
Eigenschaften
IUPAC Name |
(E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)7-3-5-14(6-4-7)8(15)1-2-9(16)17/h1-2,7H,3-6H2,(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQGKALVVCFBB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)


![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)


![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)


